4-METHOXYPHENYL VINYLSULPHONE 4-METHOXYPHENYL VINYLSULPHONE
Brand Name: Vulcanchem
CAS No.: 16191-87-0
VCID: VC21072113
InChI: InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C=C
Molecular Formula: C9H10O3S
Molecular Weight: 198.24 g/mol

4-METHOXYPHENYL VINYLSULPHONE

CAS No.: 16191-87-0

Cat. No.: VC21072113

Molecular Formula: C9H10O3S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

4-METHOXYPHENYL VINYLSULPHONE - 16191-87-0

Specification

CAS No. 16191-87-0
Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
IUPAC Name 1-ethenylsulfonyl-4-methoxybenzene
Standard InChI InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3
Standard InChI Key XGBPVKHLRWYNHW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C=C
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)C=C

Introduction

Chemical Identity and Structure

Basic Properties

4-Methoxyphenyl vinylsulphone, also known by its IUPAC name 1-ethenylsulfonyl-4-methoxybenzene, is characterized by a vinyl sulfone group attached to a p-anisyl (4-methoxyphenyl) moiety. This organic compound has the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol. Its CAS number is 16191-87-0, which serves as its unique identifier in chemical databases.

Structural Characteristics

The compound features a para-substituted benzene ring with a methoxy group at the 4-position and a vinylsulfonyl group at the 1-position. The vinyl sulfone functional group is particularly important as it contains a carbon-carbon double bond adjacent to the sulfone group, creating a highly reactive center that can participate in various chemical transformations. This reactive center is responsible for many of the compound's useful properties in organic synthesis and its biological activities.

Chemical Identifiers

The compound is uniquely identified by several standardized notation systems used in chemistry. Its InChI key is XGBPVKHLRWYNHW-UHFFFAOYSA-N, while its canonical SMILES notation is COC1=CC=C(C=C1)S(=O)(=O)C=C. These identifiers allow for precise database searches and structural recognition in chemical information systems.

Synthetic Routes and Preparation Methods

Common Synthetic Approaches

Several synthetic routes can be employed to produce 4-methoxyphenyl vinylsulphone. These include direct sulfonylation of olefins, decarboxylative sulfonylation, and decomposition of tosylhydrazones. Each method offers different advantages in terms of yield, purity, and scalability.

Direct Sulfonylation Method

This approach involves the reaction of olefins with sulfonyl chlorides in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired vinyl sulfone. This method is particularly useful for laboratory-scale preparations due to its relatively straightforward procedure and moderate to good yields.

Industrial Production Techniques

In industrial settings, production of 4-methoxyphenyl vinylsulphone typically involves large-scale sulfonylation reactions using olefins and sulfonyl chlorides. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and product quality. The industrial methods prioritize efficiency, cost-effectiveness, and environmental considerations.

Chemical Reactivity

Major Reaction Types

4-Methoxyphenyl vinylsulphone can undergo several types of reactions, including oxidation, reduction, and various substitution reactions. These reactions form the basis for its versatility in organic synthesis and its applications in medicinal chemistry.

Oxidation and Reduction

Under oxidative conditions, the compound can form sulfoxides or sulfones, typically when treated with oxidizing agents such as hydrogen peroxide or peracids. Conversely, reduction reactions—often employing lithium aluminum hydride or sodium borohydride—can yield sulfides or thiols depending on the specific reducing agent and reaction conditions.

Nucleophilic Substitution

The vinyl group in 4-methoxyphenyl vinylsulphone can participate in nucleophilic substitution reactions with various reagents such as thiols, amines, and alcohols. These reactions typically occur at room temperature or with moderate heating and result in the formation of substituted vinyl sulfones. This reactivity pattern makes the compound valuable for creating diverse chemical libraries.

Applications in Scientific Research

Organic Synthesis Applications

In the field of organic chemistry, 4-methoxyphenyl vinylsulphone serves as an important building block for complex molecule synthesis. Its participation in cycloaddition and Michael addition reactions makes it particularly valuable for constructing complex carbon frameworks that might otherwise be difficult to synthesize through alternative routes.

Biological Research Uses

In biological research contexts, the compound has found application as a probe for studying enzyme mechanisms, particularly those involving cysteine proteases. Its ability to form covalent bonds with thiol groups makes it an excellent tool for proteomics research and for understanding protein structure-function relationships.

Industrial Applications

Beyond its research applications, 4-methoxyphenyl vinylsulphone has industrial uses in the production of dyes and pigments. The reactivity of the vinyl sulfone group allows for the formation of stable, colored compounds that can be employed in various industrial applications requiring permanent colorants.

Biological Activity and Mechanism of Action

Protease Inhibition Mechanism

The primary biological mechanism of 4-methoxyphenyl vinylsulphone involves its reactivity with thiol groups in proteins and enzymes. The vinyl sulfone group undergoes a Michael addition reaction with thiols, forming a covalent bond. This reaction is particularly important in the inhibition of cysteine proteases, where the compound binds to the active site cysteine residue, preventing the enzyme from performing its catalytic function.

Antiviral Properties

Studies have demonstrated significant antiviral effects of 4-methoxyphenyl vinylsulphone, particularly against viruses that rely on cysteine proteases for replication. In research evaluating the antiviral efficacy of various vinyl sulfone derivatives, 4-methoxyphenyl vinylsulphone was found to significantly reduce viral titers in infected cell lines. This property makes it a compound of interest for potential therapeutic development.

Selectivity Profile

A notable characteristic of 4-methoxyphenyl vinylsulphone is its selectivity profile, which indicates minimal off-target effects. This selectivity is attributed to the specific reactivity of the vinyl sulfone group with the thiol groups of cysteine residues in the target enzymes, making it a promising candidate for further development as an antiviral drug.

Research Findings on Biological Efficacy

Cysteine Protease Inhibition Studies

Research has shown that 4-methoxyphenyl vinylsulphone exhibits potent inhibition against several cysteine proteases involved in viral infections. For example, it has been reported to have an IC50 value of 60 nM against the nsP2 protease of Chikungunya virus (CHIKV), demonstrating its high inhibitory potency.

Antiviral Efficacy Studies

The compound has demonstrated significant antiviral effects, with an EC50 value of 40 nM in CHIKV replication assays. These findings highlight its potential as a therapeutic agent against alphavirus infections. The studies typically employed viral replication assays in human fibroblast MRC5 cells, showing effectiveness at low concentrations.

Structure-Activity Relationship Investigations

Detailed structure-activity relationship studies have revealed that modifications on the phenyl ring can enhance biological activity. For instance, electron-donating groups at specific positions on the phenyl ring have been shown to improve both protease inhibition and antiviral activity. These findings provide valuable guidance for the rational design of more effective derivatives.

Comparative Analysis with Similar Compounds

Structural Comparisons

When compared to similar vinyl sulfone compounds such as ethyl vinyl sulfone, phenyl vinyl sulfone, and methyl vinyl sulfone, 4-methoxyphenyl vinylsulphone stands out due to the presence of the p-anisyl group. This structural feature imparts additional reactivity and stability compared to other vinyl sulfones.

Functional Differences

The methoxy group in the p-anisyl moiety can participate in additional interactions, enhancing the compound's binding affinity and specificity in biological systems. This characteristic gives 4-methoxyphenyl vinylsulphone unique properties that make it particularly effective for certain applications compared to similar compounds.

Performance Metrics

The following table presents a comparative analysis of the biological activity of 4-methoxyphenyl vinylsulphone and related analogs:

CompoundIC50 (nM)EC50 (nM)Selectivity
4-Methoxyphenyl Vinylsulphone6040High
Vinyl Sulfone Analog A>1000>1000Low
Vinyl Sulfone Analog B500200Moderate

This comparison clearly demonstrates the superior performance of 4-methoxyphenyl vinylsulphone in terms of both enzyme inhibition (IC50) and antiviral activity (EC50), as well as its high selectivity profile.

Chemical and Physical Properties

Spectroscopic Data

The compound has characteristic spectroscopic properties that aid in its identification and purity assessment. Infrared (IR) spectroscopy shows distinctive absorption bands at specific wavenumbers, including 3369, 3294, 2959, 2835, 1610, 1585, 1512, 1463, 1368, 1329, 1301, 1284, 1246, 1177, 1100, 1034, 917, 831, and 701 cm⁻¹ . These spectral features correspond to various functional groups within the molecule, including the methoxy group, aromatic ring, and vinyl sulfone moiety.

Physical Characteristics

4-Methoxyphenyl vinylsulphone typically appears as a crystalline solid under standard conditions. Its physical properties, including melting point, solubility in various solvents, and stability under different storage conditions, are important considerations for its handling and use in both research and industrial applications.

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